molecular formula C27H25N5O4S B4321915 ETHYL 3-{[(2-{[7-(2H-1,2,3-BENZOTRIAZOL-2-YL)-5-METHYL-1,3-BENZOXAZOL-2-YL]SULFANYL}ACETYL)AMINO]METHYL}-4-METHYLBENZOATE

ETHYL 3-{[(2-{[7-(2H-1,2,3-BENZOTRIAZOL-2-YL)-5-METHYL-1,3-BENZOXAZOL-2-YL]SULFANYL}ACETYL)AMINO]METHYL}-4-METHYLBENZOATE

Cat. No.: B4321915
M. Wt: 515.6 g/mol
InChI Key: OUYJCTFCKLWZMO-UHFFFAOYSA-N
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Description

Ethyl 3-{[({[7-(2H-1,2,3-benzotriazol-2-yl)-5-methyl-1,3-benzoxazol-2-yl]thio}acetyl)amino]methyl}-4-methylbenzoate is a complex organic compound that features a benzotriazole and benzoxazole moiety. These heterocyclic structures are known for their diverse applications in various fields, including medicinal chemistry, materials science, and industrial chemistry. The compound’s unique structure allows it to participate in a variety of chemical reactions, making it a valuable subject of study.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 3-{[(2-{[7-(2H-1,2,3-BENZOTRIAZOL-2-YL)-5-METHYL-1,3-BENZOXAZOL-2-YL]SULFANYL}ACETYL)AMINO]METHYL}-4-METHYLBENZOATE typically involves multiple steps, starting with the preparation of the benzotriazole and benzoxazole intermediates. These intermediates are then coupled through a series of reactions, including thioether formation and esterification. The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and advanced purification techniques, such as chromatography and crystallization, ensures the efficient and consistent production of the compound. Safety measures and environmental considerations are also critical in the industrial synthesis of such complex molecules.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-{[({[7-(2H-1,2,3-benzotriazol-2-yl)-5-methyl-1,3-benzoxazol-2-yl]thio}acetyl)amino]methyl}-4-methylbenzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding thiol or amine derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions typically involve specific solvents, temperatures, and pH levels to optimize the reaction rates and yields.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides, while reduction can produce thiols or amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

Ethyl 3-{[({[7-(2H-1,2,3-benzotriazol-2-yl)-5-methyl-1,3-benzoxazol-2-yl]thio}acetyl)amino]methyl}-4-methylbenzoate has several scientific research applications:

    Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: It serves as a probe for investigating biological pathways and interactions.

    Medicine: The compound’s derivatives have potential therapeutic applications, including anticancer, antiviral, and antibacterial activities.

    Industry: It is used in the development of advanced materials, such as UV stabilizers and corrosion inhibitors.

Mechanism of Action

The mechanism of action of ETHYL 3-{[(2-{[7-(2H-1,2,3-BENZOTRIAZOL-2-YL)-5-METHYL-1,3-BENZOXAZOL-2-YL]SULFANYL}ACETYL)AMINO]METHYL}-4-METHYLBENZOATE involves its interaction with specific molecular targets and pathways. The benzotriazole and benzoxazole moieties can bind to enzymes and receptors, modulating their activity. This binding can lead to various biological effects, such as inhibition of enzyme activity or disruption of cellular processes.

Comparison with Similar Compounds

Similar Compounds

    Benzotriazole: A simpler compound with similar heterocyclic structure, used as a corrosion inhibitor and UV stabilizer.

    Benzoxazole: Another related compound, known for its applications in medicinal chemistry and materials science.

Uniqueness

Ethyl 3-{[({[7-(2H-1,2,3-benzotriazol-2-yl)-5-methyl-1,3-benzoxazol-2-yl]thio}acetyl)amino]methyl}-4-methylbenzoate is unique due to its combined benzotriazole and benzoxazole moieties, which confer a broader range of chemical reactivity and biological activity compared to its simpler counterparts. This makes it a valuable compound for research and industrial applications.

Properties

IUPAC Name

ethyl 3-[[[2-[[7-(benzotriazol-2-yl)-5-methyl-1,3-benzoxazol-2-yl]sulfanyl]acetyl]amino]methyl]-4-methylbenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H25N5O4S/c1-4-35-26(34)18-10-9-17(3)19(13-18)14-28-24(33)15-37-27-29-22-11-16(2)12-23(25(22)36-27)32-30-20-7-5-6-8-21(20)31-32/h5-13H,4,14-15H2,1-3H3,(H,28,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUYJCTFCKLWZMO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=C(C=C1)C)CNC(=O)CSC2=NC3=C(O2)C(=CC(=C3)C)N4N=C5C=CC=CC5=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H25N5O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

515.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
ETHYL 3-{[(2-{[7-(2H-1,2,3-BENZOTRIAZOL-2-YL)-5-METHYL-1,3-BENZOXAZOL-2-YL]SULFANYL}ACETYL)AMINO]METHYL}-4-METHYLBENZOATE
Reactant of Route 2
Reactant of Route 2
ETHYL 3-{[(2-{[7-(2H-1,2,3-BENZOTRIAZOL-2-YL)-5-METHYL-1,3-BENZOXAZOL-2-YL]SULFANYL}ACETYL)AMINO]METHYL}-4-METHYLBENZOATE
Reactant of Route 3
Reactant of Route 3
ETHYL 3-{[(2-{[7-(2H-1,2,3-BENZOTRIAZOL-2-YL)-5-METHYL-1,3-BENZOXAZOL-2-YL]SULFANYL}ACETYL)AMINO]METHYL}-4-METHYLBENZOATE
Reactant of Route 4
ETHYL 3-{[(2-{[7-(2H-1,2,3-BENZOTRIAZOL-2-YL)-5-METHYL-1,3-BENZOXAZOL-2-YL]SULFANYL}ACETYL)AMINO]METHYL}-4-METHYLBENZOATE
Reactant of Route 5
Reactant of Route 5
ETHYL 3-{[(2-{[7-(2H-1,2,3-BENZOTRIAZOL-2-YL)-5-METHYL-1,3-BENZOXAZOL-2-YL]SULFANYL}ACETYL)AMINO]METHYL}-4-METHYLBENZOATE
Reactant of Route 6
ETHYL 3-{[(2-{[7-(2H-1,2,3-BENZOTRIAZOL-2-YL)-5-METHYL-1,3-BENZOXAZOL-2-YL]SULFANYL}ACETYL)AMINO]METHYL}-4-METHYLBENZOATE

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